(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride

Catalog No.
S1833739
CAS No.
1212132-12-1
M.F
C12H7N3O2
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-ca...

CAS Number

1212132-12-1

Product Name

(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride

IUPAC Name

(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride

Molecular Formula

C12H7N3O2

Molecular Weight

0

InChI

InChI=1S/C8H13NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h4-7H,1-3,9H2,(H,10,11);1H/t4-,5+,6+,7-;/m0./s1

SMILES

C1CC2CC1C(C2N)C(=O)O.Cl

Organic Synthesis and Medicinal Chemistry:

(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride serves as a valuable building block for the synthesis of various complex molecules, particularly those with potential medicinal applications. Studies have shown its utility in the synthesis of:

  • Nitrogen-containing heterocycles: These ring structures are prevalent in many biologically active molecules, and (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride can be incorporated into their frameworks through various synthetic strategies [].
  • Amino acid derivatives: Modifications of the amino group and the carboxylic acid functionality of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride can lead to the development of novel and structurally diverse amino acid derivatives, which can be further explored for their biological properties [].

Material Science:

The unique bicyclic structure of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride has led to its investigation in the development of functional materials. Research suggests its potential applications in:

  • Polymers: The incorporation of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride into polymer chains can modulate their properties, such as thermal stability, mechanical strength, and biocompatibility [].
  • Supramolecular assemblies: The self-assembly properties of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride can be exploited to design and construct supramolecular structures with tailored functionalities for various applications.

Catalysis:

Recent studies have explored the potential of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride as a ligand in the development of new catalysts. Its ability to bind to metal centers and influence their reactivity opens avenues for:

  • Asymmetric catalysis: The design of chiral catalysts containing (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride as a ligand can enable the development of more efficient and selective catalysts for the synthesis of enantiopure compounds.
  • Transition metal catalysis: The incorporation of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride into transition metal catalysts can potentially enhance their activity and selectivity for various organic transformations.

The compound (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative characterized by its unique bicyclo[2.2.1]heptane structure. This compound has the molecular formula C8H14ClNO2C_8H_{14}ClNO_2 and a molecular weight of approximately 191.66 g/mol. It appears as a colorless solid and is soluble in water and dimethyl sulfoxide (DMSO) . The compound is known for its potential applications in medicinal chemistry, particularly as a building block for synthesizing various bioactive compounds.

The chemical reactivity of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride involves typical reactions of amino acids, including:

  • Amidation: The carboxylic acid group can react with amines to form amides.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxyl group can be removed, leading to the formation of amines.
  • Nucleophilic substitutions: The amino group can participate in nucleophilic substitution reactions with electrophiles .

Research indicates that compounds with the bicyclo[2.2.1]heptane structure exhibit significant biological activities, including:

  • Antimicrobial properties: Some derivatives show effectiveness against various bacterial strains.
  • Neuroprotective effects: The compound may interact with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.
  • Analgesic properties: Bicyclic amino acids have been studied for their pain-relieving effects .

The synthesis of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride typically involves several steps:

  • Formation of the bicyclic structure: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the amino group: This is generally accomplished via reductive amination or direct amination methods.
  • Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide in the presence of a base.
  • Hydrochloride salt formation: The final step usually involves reacting the free base with hydrochloric acid to form the hydrochloride salt .

The applications of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride include:

  • Building block in organic synthesis: Its unique structural features make it valuable for synthesizing more complex molecules.
  • Pharmaceutical research: It serves as a precursor for developing new drugs targeting various biological pathways.
  • Biochemical studies: Used in research to explore the interactions between amino acids and biological systems .

Studies have shown that this compound interacts with various biological targets, including:

  • Receptors: Potential binding affinity to neurotransmitter receptors has been investigated.
  • Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
  • Transporters: Interaction with transport proteins could influence drug absorption and distribution .

Several compounds share structural similarities with (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride, including:

Compound NameStructure TypeUnique Features
3-Aminobicyclo[2.2.1]heptane-2-carboxylic acidBicyclic Amino AcidLacks the exo configuration, affecting its reactivity
3-Amino-5-bicyclo[2.2.1]heptene-2-carboxylic acidBicyclic Amino AcidContains an additional double bond, altering properties
3-Aminocyclopentane-1-carboxylic acidCyclic Amino AcidSmaller ring structure, different steric properties

The uniqueness of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride lies in its specific stereochemistry and bicyclic framework, which contribute to its distinct biological activities and synthetic utility compared to other similar compounds .

Dates

Modify: 2023-08-15

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